Product packaging for Calcium aluminate(Cat. No.:CAS No. 12042-68-1)

Calcium aluminate

Cat. No.: B084921
CAS No.: 12042-68-1
M. Wt: 158.04 g/mol
InChI Key: XFWJKVMFIVXPKK-UHFFFAOYSA-N
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Description

Significance of Calcium Aluminate Compounds in Contemporary Materials Research

This compound compounds are the subject of extensive research due to their versatile and desirable properties, which make them suitable for a wide array of advanced applications. taylorandfrancis.comresearchgate.net Their significance in modern materials science is underscored by their use in fields ranging from construction and refractory industries to biomedical and environmental technologies. taylorandfrancis.compageplace.degoogle.com

One of the most well-known attributes of this compound cements is their rapid hardening characteristic, achieving high strength within 24 hours, a process that takes 28 days for standard Portland cement. cimsa.com.trtaylorandfrancis.com This property is highly advantageous in applications requiring a quick return to service, such as road repairs, tunnel construction, and the manufacturing of precast concrete units. cimsa.com.trpageplace.de

In the realm of high-temperature applications, calcium aluminates are indispensable. They serve as the primary binder in refractory concretes used in the iron, steel, and glass industries due to their ability to withstand extreme heat. cimsa.com.trresearchgate.net The various phases of this compound, such as monocalcium hexa-aluminate (CA₆), contribute to the material's high refractoriness. wikipedia.orgresearchgate.net

Beyond construction and refractories, calcium aluminates are being explored and utilized in several cutting-edge areas:

Biomaterials: Certain this compound compositions, like monothis compound (CaAl₂O₄), are recognized for their biocompatibility and bioactivity, making them suitable for bone grafts and dental cements. taylorandfrancis.comresearchgate.netnih.gov Their chemical similarity to the mineral phase of bone is a key factor in these applications. researchgate.netnih.gov

Environmental Applications: this compound nanoparticles have shown efficacy in removing heavy metals, dyes, and pigments from industrial wastewater through adsorption processes. taylorandfrancis.com Additionally, their resistance to biogenic corrosion makes them ideal for lining wastewater systems, such as manholes and pipes. trenchlesstechnology.com

Advanced Ceramics and Electronics: These compounds are also used in the production of optical ceramics, catalyst supports, and even as components in flame detectors. taylorandfrancis.com The luminescence of calcium aluminates doped with elements like neodymium and strontium is being researched for light-generating materials. taylorandfrancis.com

Specialized Chemical Formulations: this compound cements are a critical component in high-performance construction chemical products, including self-leveling screeds and grout mortars that need to be ready for use in a matter of hours. cimsa.com.tr They are also used in creating materials with exceptionally high flexural strength, such as Macro Defect Free cements. researchgate.net

The ongoing research into this compound systems, including the modification of their phases with additives like boron or fluorine compounds, aims to further enhance their properties, such as by lowering synthesis temperatures or improving hydraulic activity. nih.gov The versatility and performance of calcium aluminates ensure their continued importance in the development of advanced materials.

Historical Evolution of Academic Understanding and Industrial Recognition of Calcium Aluminates

The scientific and industrial journey of calcium aluminates spans over a century and a half, marked by key discoveries and technological advancements. The first documented observation of isolated this compound species dates back to 1848, when Ebelman noted the reaction between alumina (B75360) and marble. azom.com However, the full industrial potential of these compounds was not realized until much later. azom.com

A significant milestone in the academic understanding of these materials was the publication of the lime-alumina (CaO-Al₂O₃) phase diagram by Rankin and Wright in 1915. azom.com This work systematically identified and described the stable this compound compounds, including CA, CA₂, C₃A, C₁₂A₇, and CA₆, providing a foundational framework for future research. azom.com

The industrial impetus for the development of this compound cement came from the need for a binder resistant to sulfate (B86663) attack. wikipedia.org While earlier attempts to create sulfate-resistant cements in the mid-19th century involved increasing the alumina content in Portland cements, it was the work of Jules Bied of the Pavin de Lafarge company in France that led to a breakthrough. azom.comwikipedia.org Bied secured patents in France (1908) and England (1909) for a process to produce this compound cement by fusing bauxite (B576324) and lime in a cupola furnace. azom.comgeoscienceworld.org This new cement was initially marketed under the names "Ciment Fondu" and "Ciment électro-fondu," terms that referred to its fusion-based manufacturing process. wikipedia.org Bied himself preferred the term "aluminous cement" to highlight its distinct chemical composition. wikipedia.org

The commercial introduction of this compound cement to the United Kingdom occurred in the 1920s, with manufacturing established by Lafarge at West Thurrock. pageplace.de The market for this new material grew rapidly, driven by its rapid-hardening properties and its suitability for refractory applications. pageplace.de Over time, this led to the development of higher purity cements with alumina content reaching up to 80 percent. pageplace.de In the United States, a similar material was developed by Spackman around the same time and was manufactured under the trade name Lumnite. taylorandfrancis.comgeoscienceworld.org

During the 1960s, the rapid-hardening nature of this compound cement was leveraged to shorten turnaround times in the precast concrete industry. pageplace.de However, the improper use of these cements in general construction, without accounting for their unique hydration characteristics and potential for strength loss under certain conditions (a phenomenon known as conversion), led to structural failures in the 1970s and 1980s. wikipedia.orgutexas.edu These events led to a more specialized and carefully controlled application of this compound cements, focusing on their unique strengths in refractory, corrosion-resistant, and rapid-hardening scenarios. pageplace.deutexas.edu Today, they are recognized as high-performance binders for a range of specialized and demanding applications. cimsa.com.trpageplace.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaAl2O4<br>Al2CaO4 B084921 Calcium aluminate CAS No. 12042-68-1

Properties

IUPAC Name

calcium;oxido(oxo)alumane
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InChI

InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1
Source PubChem
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InChI Key

XFWJKVMFIVXPKK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[O-][Al]=O.[O-][Al]=O.[Ca+2]
Source PubChem
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Molecular Formula

CaAl2O4, Al2CaO4
Record name calcium aluminate
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Molecular Weight

158.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, White solid; [HSDB] White odorless powder; Insoluble in water; [J.M. Huber MSDS]
Record name Aluminum calcium oxide (Al2CaO4)
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Record name Calcium aluminate
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Solubility

Soluble in acids, Reactive to water
Record name Calcium aluminate
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Density

2.98 g/cu cm
Record name Calcium aluminate
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Color/Form

White monoclinic crystals, Crystals or powder

CAS No.

12042-68-1, 12042-78-3
Record name Aluminum calcium oxide (Al2CaO4)
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Record name Aluminum calcium oxide (Al2CaO4)
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Record name Dialuminium calcium tetraoxide
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Melting Point

1535 °C (decomposes)
Record name Calcium aluminate
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Calcium Aluminate Phase Chemistry and Inter Phase Equilibria

Identification and Nomenclature of Key Calcium Aluminate Phases

The this compound system comprises several key phases, each with a distinct crystal structure and set of properties. These are often referred to using cement chemist notation (CCN), where C represents CaO, A represents Al2O3, S represents SiO2, and F represents Fe2O3.

Monothis compound (CA): With the chemical formula CaAl2O4, this is a primary hydraulic mineral in this compound cements (CACs). wikipedia.orgazom.com It is known for its contribution to the high initial strength of these cements. azom.com Monothis compound forms when appropriate proportions of calcium carbonate and aluminum oxide are heated together until the mixture melts. wikipedia.orgchemeurope.com It melts incongruently at 1390 °C. wikipedia.orgchemeurope.com Naturally occurring polymorphs, krotite and dmitryivanovite, have been found in meteorites. wikipedia.org

Dithis compound (CA2): Also known as grossite, its chemical formula is CaO·2Al2O3 or CaAl4O7. azom.comwikipedia.org This phase is more refractory but less reactive than monothis compound (CA). azom.com While it has lower strength development on its own, its hydration is accelerated in the presence of CA and at higher temperatures. azom.com

Trithis compound (C3A): Formulated as 3CaO·Al2O3 or Ca3Al2O6, C3A is a significant mineral phase in Portland cement. wikipedia.org It is the most basic of the calcium aluminates and reacts very rapidly with water, which can lead to a "flash set" and significant heat generation. wikipedia.orgtestbook.com To control this rapid reaction in Portland cement, gypsum is added. quora.com C3A provides minimal contribution to long-term strength. quora.comquora.com

Dodecacalcium Hepta-Aluminate (C12A7): This phase, with the formula 12CaO·7Al2O3 or Ca12Al14O33, is also known as mayenite. wikipedia.orgalchetron.com It is an important phase in this compound cements and an intermediate in the manufacturing of Portland cement. wikipedia.orgalchetron.comchemicalbook.com C12A7 is characterized by a unique cage-like crystal structure that can host other ions, leading to interesting properties and potential applications in optics and as a catalyst. wikipedia.orgalchetron.com It reacts quickly with water, contributing to the initial strength development in aluminous cements. wikipedia.orgalchetron.com

Hexathis compound (CA6): With the formula CaO·6Al2O3 or CaAl12O19, this phase is highly refractory with a melting point of 1870 °C. azom.comsci-hub.se It is a non-hydraulic phase that forms during the sintering of CA2 and is desirable in refractory castable products due to its ability to resist densification at high temperatures. azom.comsci-hub.se

Pentacalcium Trialuminate (C5A3): Formulated as 5CaO·3Al2O3, this phase is reported to form under anhydrous and oxygen-free conditions. wikipedia.org It is highly reactive with water. wikipedia.org Research has also identified it as a key intermediate phase in the solid-state synthesis of mayenite (C12A7). worldscientific.comresearchgate.networldscientific.com

Gehlenite (C2AS): This is a sorosilicate with the formula Ca2Al(AlSiO7). wikipedia.org It is the aluminum-rich end member of the melilite solid solution series. wikipedia.org Gehlenite is found in some metamorphosed limestones and is also a component of certain types of slag and this compound cements. wikipedia.orgresearchgate.net It generally exhibits low hydraulic reactivity. researchgate.net

Below is an interactive data table summarizing the key this compound phases:

Phase NameCement Chemist Notation (CCN)Chemical FormulaKey Characteristics
Monothis compoundCACaAl2O4Primary hydraulic phase in CACs, responsible for high early strength. wikipedia.orgazom.com
Dithis compoundCA2CaAl4O7More refractory and less reactive than CA. azom.com
Trithis compoundC3ACa3Al2O6Highly reactive phase in Portland cement, causes rapid setting. wikipedia.orgtestbook.com
Dodecacalcium Hepta-aluminateC12A7Ca12Al14O33Also known as Mayenite; has a unique cage-like structure. wikipedia.orgalchetron.com
Hexathis compoundCA6CaAl12O19Highly refractory, non-hydraulic phase. azom.comsci-hub.se
Tetracalcium AluminoferriteC4AF4CaO·Al2O3·Fe2O3Ferrite phase in Portland cement, acts as a fluxing agent. quora.comwikipedia.org
Pentacalcium TrialuminateC5A35CaO·3Al2O3Anhydrous phase, intermediate in mayenite synthesis. wikipedia.orgworldscientific.com
GehleniteC2ASCa2Al(AlSiO7)Sorosilicate with low hydraulic reactivity. wikipedia.orgresearchgate.net

Phase Diagrams and Stability Fields within the CaO-Al2O3 System

The stability of the various this compound phases is best understood by examining the CaO-Al2O3 binary phase diagram. wikipedia.orgskm96.comresearchgate.netresearchgate.net This diagram illustrates the equilibrium phases that form at different temperatures and compositions. The diagram shows several eutectic and peritectic points, which are critical for understanding the melting and solidification behavior of this compound mixtures. researchgate.net

The stable phases at atmospheric pressure include C3A, C12A7, CA, CA2, and CA6. wikipedia.org The phase diagram reveals that C3A and CA melt incongruently, decomposing at 1542°C and 1390°C respectively. wikipedia.orgwikipedia.org C12A7 also melts incongruently. In contrast, other phases like CA6 have very high melting points. The region between approximately 40% and 60% by mass of CaO corresponds to a liquid phase below 1600°C, which is relevant for applications such as inclusion modification in steel. researchgate.net

Investigation of Intermediate Phase Formation and Transformation Pathways during Synthesis and Thermal Processing

The synthesis of a specific this compound phase often involves the formation of intermediate, sometimes metastable, phases. For instance, the solid-state synthesis of mayenite (C12A7) from calcium carbonate and alumina (B75360) proceeds through the formation of other this compound phases. worldscientific.comresearchgate.networldscientific.com

Studies have shown that during the synthesis of mayenite, C5A3, C3A, and CA can act as intermediate phases. worldscientific.comresearchgate.networldscientific.com The formation pathway can be influenced by factors such as the homogeneity of the precursor mixture. A low-temperature pathway involving C5A3 as the primary intermediate is favored with highly homogeneous precursors. researchgate.networldscientific.com Conversely, a high-temperature route involving C3A and CA becomes more prominent with heterogeneous precursors where longer diffusion paths are required. researchgate.networldscientific.com The transformation of C3A to C12A7 requires the presence of CA to act as a stoichiometry buffer. worldscientific.com

Impact of Stoichiometric Ratios on Resultant this compound Phase Assemblages

The stoichiometric ratio of calcium oxide to aluminum oxide (C/A ratio) in the initial raw material mix is a critical determinant of the final phase composition of the synthesized this compound product. elsevier.esresearchgate.net By carefully controlling the C/A ratio, it is possible to target the formation of a specific phase.

For example, to produce monothis compound (CA), a molar ratio of 1:1 of CaO to Al2O3 is required. digitalfire.com Increasing the CaO content will favor the formation of more calcium-rich phases like C12A7 and C3A. elsevier.es Conversely, a higher proportion of alumina will lead to the formation of alumina-rich phases such as CA2 and eventually CA6. Research has shown that increasing the CaO/Al2O3 molar ratio can accelerate the formation of this compound phases at lower calcination temperatures. elsevier.es In the context of industrial slags, adjusting the C/A ratio can be used to control the formation of certain phases to optimize properties like leachability. researchgate.net

Hydration Mechanisms and Reaction Kinetics of Calcium Aluminates

Fundamental Theories Governing Calcium Aluminate Hydration

The transformation of anhydrous calcium aluminates into hydrated phases is primarily explained through the through-solution mechanism, which involves the dissolution of the initial compounds followed by the precipitation of hydrates from the solution. The physical nature of the precipitated products is further considered within the frameworks of crystalloid and colloid theories.

The hydration of calcium aluminates proceeds via a through-solution mechanism, which can be broken down into three principal stages. azom.com

The initial step involves the dissolution of the anhydrous this compound phases, such as monothis compound (CA), upon contact with water. azom.comcsacement.com This process releases calcium (Ca²⁺) and aluminate (Al(OH)₄⁻) ions into the aqueous solution. azom.comcsacement.com As these ions accumulate, the pH and conductivity of the solution increase, leading to a state of supersaturation. azom.com Some studies have noted that the ratio of calcium to aluminum ions in the solution can change early in the process, possibly due to the precipitation of a small amount of alumina (B75360) gel. azom.comnist.gov

The second stage is a dormant or induction period . researchgate.net Once the solution becomes supersaturated with respect to calcium and aluminate ions, the rate of dissolution slows. During this phase, nuclei of the hydrated phases begin to form. azom.comresearchgate.net

The final stage is characterized by the precipitation and growth of this compound hydrates from the supersaturated solution. azom.comresearchgate.net This precipitation leads to a rapid decrease in the concentration of ions in the solution, which in turn drives the further dissolution of the anhydrous this compound to maintain supersaturation. azom.com This process of dissolution and precipitation continues until the anhydrous reactants are consumed or the reaction is hindered by the formation of hydrate layers around the unreacted cores.

The specific hydrated phases that form are highly dependent on the temperature. researchgate.netazom.com

Below 20°C, the primary metastable product is CAH₁₀. azom.com

Between 21°C and 30°C, C₂AH₈ is the predominant metastable hydrate formed. azom.com

At higher temperatures, the stable cubic hydrate C₃AH₆ (hydrogarnet) is formed, often along with gibbsite (AH₃). researchgate.netazom.com

Over time, the metastable hydrates CAH₁₀ and C₂AH₈ will convert to the more stable C₃AH₆ and AH₃, a process that can significantly impact the material's physical properties. azom.com

The products of this compound hydration can be described in the context of crystalloid and colloid theories, which relate to the nature of the precipitated solids.

Crystalloid theory pertains to the formation of well-defined crystalline structures. The hydration of calcium aluminates leads to the precipitation of distinct crystalline phases, such as the hexagonal platelets of CAH₁₀ and C₂AH₈, and the cubic structure of C₃AH₆. azom.com These crystalline hydrates are responsible for the development of strength in the hardened cement paste. The formation and growth of these crystals from a supersaturated solution are central to the hydration process.

Kinetic Studies of this compound Hydration Processes

Kinetic studies of this compound hydration are essential for understanding the rate and mechanisms of the reaction. These studies often employ techniques like isothermal calorimetry to measure heat evolution, which is directly related to the reaction rate. researchgate.net The data obtained can be analyzed using kinetic models to describe the different stages of the hydration process.

The hydration of calcium aluminates is fundamentally a process of nucleation and crystal growth. researchgate.netzkg.de After the initial dissolution of the anhydrous phases and the achievement of supersaturation, nuclei of the hydrated phases must form before significant precipitation can occur.

Dynamic light scattering (DLS) studies have shown that the nucleation process can be very rapid, potentially initiating within the first few minutes of the reaction. koreascience.kr However, the dissolution of the this compound powder often remains the dominant process for up to an hour. koreascience.kr

Following nucleation, the dominant reaction shifts to the growth of these hydrate crystals. koreascience.kr This growth phase is typically associated with the main period of heat evolution and strength development. The kinetics of crystal growth can be influenced by factors such as the available surface area for precipitation and the concentration of ions in the solution. Studies on calcite, for instance, have detailed the kinetics for different growth mechanisms like spiral growth and two-dimensional nucleation. nih.gov

As the hydration reaction progresses, the kinetics can become controlled by other factors besides nucleation and growth. Kinetic models often describe the hydration process as a sequence of stages, including interactions at phase boundaries and diffusion-controlled reactions. zkg.de

Phase boundary interactions refer to the reactions occurring at the interface between the solid anhydrous particles and the aqueous solution. As the hydrate phases precipitate on the surface of the unreacted this compound grains, they can form a barrier layer. The reaction then becomes dependent on the transport of water and ions across this layer.

A diffusion-controlled reaction stage often becomes dominant in the later parts of the hydration process. researchgate.net As the layer of hydrate products around the anhydrous grains thickens, the rate of reaction is no longer limited by the intrinsic reactivity of the material but by the rate at which water can diffuse through the product layer to reach the unreacted core, and the rate at which dissolved ions can diffuse out. This diffusion-controlled process is typically slower than the initial nucleation and growth phase.

The transition from a process dominated by nucleation and growth to one controlled by diffusion is a key feature of the hydration kinetics of this compound cements. researchgate.net

The activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. In the context of this compound hydration, the activation energy provides insight into the temperature sensitivity of the reaction rate.

Isothermal Calorimetric Investigations of Hydration Heat Evolution

Isothermal calorimetry is a powerful technique for studying the hydration kinetics of cementitious systems by continuously monitoring the heat evolution rate. For calcium aluminates, this method reveals a hydration process characterized by several distinct stages. Immediately upon mixing with water, there is a rapid initial evolution of heat, attributed to the wetting of cement grains and the initial dissolution of anhydrous this compound phases. This is followed by a period of lower heat evolution, often called an induction or dormant period. Subsequently, a main peak of heat evolution occurs, corresponding to the bulk precipitation and growth of this compound hydrate phases.

The shape and timing of these heat evolution peaks are significantly influenced by various factors. Temperature plays a crucial role; an increase in the curing temperature generally accelerates the hydration reactions, leading to earlier and more intense heat evolution peaks researchgate.net. For instance, calorimetric measurements of this compound cement (CAC) hydration show that increasing the temperature can decrease the time to the main peak of heat evolution researchgate.net. However, some studies have noted that an increase from 5°C to 10°C can decrease the rate of nucleation and growth of CAH10, thereby retarding the set time researchgate.net.

The presence of additives can also significantly alter the heat evolution profile. For example, lithium sulfate (B86663) (Li₂SO₄) has been shown to accelerate the hydration of CAC, resulting in a single, very rapid reaction peak within the first few hours, in contrast to the multiple, delayed peaks observed without the accelerator at 38°C researchgate.net. The water-to-cement (w/c) ratio also affects the hydration kinetics, with higher w/c ratios potentially leading to a higher rate of hydration and increased total heat evolution nih.gov.

Investigations combining isothermal calorimetry with other techniques like quantitative X-ray diffraction (QXRD) have allowed for the deconvolution of heat contributions from the hydration of different anhydrous phases present in the cement, such as monothis compound (CA) and calcium dialuminate (CA₂) almatis.com. These studies show that the main reaction is primarily driven by the hydration of CA, while CA₂ hydration contributes more significantly to the heat flow at later stages, after the main peak of CA hydration has passed almatis.com.

Formation and Transformation of this compound Hydration Products

The hydration of calcium aluminates involves the formation of a series of hydrate phases, which can be broadly categorized into metastable and stable products. The specific assemblage of these hydrates is highly dependent on factors such as temperature, time, and water availability.

Metastable Hydrate Phases and Their Formation (e.g., CAH₁₀, C₂AH₈, C₄AHₓ)

Upon initial hydration at ambient temperatures, calcium aluminates form metastable hexagonal or pseudo-hexagonal hydrate phases. These phases are characterized by a higher water content and lower density compared to the stable hydrates.

Monothis compound Decahydrate (CAH₁₀): This is the primary crystalline hydrate formed at low temperatures, typically below 15-20°C nih.govazom.com. It forms as hexagonal platelets and is thermodynamically unstable at higher temperatures azom.com.

Dithis compound Octahydrate (C₂AH₈): This metastable hydrate tends to form at intermediate temperatures, generally in the range of 21°C to 30°C azom.com. It also precipitates as thin hexagonal platelets azom.com. The formation of C₂AH₈ is often accompanied by the precipitation of amorphous or crystalline aluminum hydroxide (AH₃) epfl.ch.

Tetrathis compound Hydrates (C₄AHₓ): This phase, also known as an AFm phase (Alumina, Ferric oxide, monosubstituted), can form with varying amounts of water (x can be 11, 13, or 19 depending on humidity) nih.gov.

The formation of these metastable phases is a transient state in the hydration process under most ambient conditions.

Influence of Temperature on Hydrate Assemblage and Conversion Rates

Temperature is the most critical factor governing the type of hydrates formed and the rate of conversion researchgate.net. The formation of specific hydrates is strongly dependent on the curing temperature ijcce.ac.irresearchgate.net.

Temperature RangePredominant Hydrate Phases Formed
< 15-20°CCAH₁₀ nih.govazom.com
15°C - 30°CC₂AH₈ and AH₃ (CAH₁₀ may also coexist) azom.comepfl.ch
> 30°CC₃AH₆ and AH₃ researchgate.net

Elevating the temperature accelerates the conversion process significantly ijcce.ac.irmetu.edu.tr. While conversion is thermodynamically inevitable at all temperatures, its rate is kinetically controlled. For example, the conversion of C₂AH₈ to C₃AH₆, which might take a considerable amount of time at room temperature, can be completed much more rapidly at higher temperatures ijcce.ac.ir. Studies have shown that at 36°C, the conversion still takes several weeks for completion, but the rate is markedly faster than at 28°C ijcce.ac.ir. At temperatures around 60°C, C₃AH₆ and AH₃ may form directly without the initial formation of metastable phases nih.gov.

Role of Water-to-Cement Ratio in Hydration and Conversion

The water-to-cement (w/c) ratio is another key factor influencing the hydration and conversion of calcium aluminates nih.govmetu.edu.tr. The availability of water affects both the extent of the initial hydration and the subsequent conversion process.

At high w/c ratios, sufficient water is available for the complete conversion of metastable hydrates (CAH₁₀) into the stable form (C₃AH₆). However, the chemical reactions for conversion release a significant amount of water. This excess water, combined with the higher density of C₃AH₆, leads to a substantial increase in porosity and a consequent reduction in the mechanical strength of the material nih.gov.

Conversely, at low w/c ratios, there may be insufficient water for the complete conversion of the metastable phases. This results in a larger proportion of uncoverted CAH₁₀ remaining in the system, leading to lower porosity and higher mechanical strength nih.gov. Therefore, controlling the w/c ratio is crucial for managing the effects of conversion on the final properties of this compound-based materials flinders.edu.au.

Formation Mechanisms of this compound Hydrates (AFm phases) and Ettringite

In systems containing this compound and a source of sulfate (like gypsum), additional hydrate phases known as AFt and AFm can form.

Ettringite (AFt Phase): Ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) is a calcium sulfoaluminate hydrate, categorized as an AFt (Alumina, Ferric oxide, tri-substituted) phase wikipedia.orgwikipedia.org. Its formation occurs from the reaction of this compound with calcium and sulfate ions in the solution trb.orgmdpi.com. The mechanism involves the dissolution of the reactants, leading to supersaturation in the liquid phase, followed by the precipitation of ettringite crystals trb.orgresearchgate.net. The formation of ettringite is a primary reaction in many blended cement systems containing this compound researchgate.net.

AFm Phases: AFm (Alumina, Ferric oxide, mono-substituted) phases are a group of layered this compound hydrates with a structure related to hydrocalumite wikipedia.orgresearchgate.netlu.se. Their general formula is [Ca₂(Al,Fe)(OH)₆]⁺·X⁻·nH₂O, where X represents an exchangeable anion like sulfate (SO₄²⁻), carbonate (CO₃²⁻), or hydroxide (OH⁻) wikipedia.org. In the context of sulfate-containing systems, the most relevant AFm phase is monosulfoaluminate. Ettringite (AFt) can convert to the monosulfate AFm phase, particularly when the ratio of calcium sulfate to trithis compound is low wikipedia.orgwikipedia.org. This conversion happens as the available sulfate in the system is consumed trb.org.

The stability and formation of these phases are complex and depend on the ionic concentrations (especially sulfate and aluminate), pH, and temperature of the system wikipedia.orgscientific.net.

Influence of Chemical Admixtures and Mineral Additions on this compound Hydration

The hydration of calcium aluminates is a complex process that can be significantly modified by the introduction of chemical admixtures and mineral additions. These materials can alter the reaction kinetics, the nature of the hydration products, and the resulting physical properties of the hardened material. Understanding these influences is crucial for tailoring the performance of this compound-based systems for specific applications.

Impact of Limestone and Calcium Sulfate on Hydration Kinetics

Mineral additions like limestone and calcium sulfate are commonly used to modify the hydration behavior of this compound systems.

Mineral AdditionEffect on HydrationKey Reactions/MechanismsImpact on Hydration Products
Limestone (CaCO₃)Accelerates hydrationActs as nucleation sites; reacts with aluminates. mdpi.comresearchgate.netForms hemicarboaluminate and monocarboaluminate. researchgate.netscientific.net
Calcium Sulfate (CaSO₄)Modifies kinetics and settingControls the formation rate and stability of ettringite. scientific.netInfluences the balance between ettringite and monosulfoaluminate. scientific.netresearchgate.net

Role of Spinel Content and Slag Additions (e.g., blast furnace slag) in Hydration Systems

Spinel Content: this compound cements that contain spinel are noted for their excellent high-temperature performance, impermeability, and durability. zkg.de The presence of spinel can influence the hydration kinetics of the cement. The hydration mechanism of spinel-containing this compound cement generally follows a process of nucleation and crystal growth, followed by diffusion. researchgate.net The grain size of the aluminate phases in these cements can affect the hydration rate; for example, promoting the growth of CaAl₂O₄ grains can reduce the setting time. researchgate.net

Slag Additions: The addition of ground granulated blast furnace slag (GGBS) to this compound cement is known to inhibit the problematic conversion process, where metastable hexagonal this compound hydrates (CAH₁₀ and C₂AH₈) transform into the stable but weaker cubic hydrogarnet (C₃AH₆). mdpi.comfrontiersin.org Slag reacts with the initial hydration products. frontiersin.org This reaction consumes the metastable hydrates and leads to the formation of stratlingite (C₂ASH₈), a dense and strength-providing phase. frontiersin.orgfrontiersin.org The formation of stratlingite instead of hydrogarnet helps to stabilize the microstructure, reduce porosity, and improve long-term strength and permeability resistance. frontiersin.orgfrontiersin.org The reactivity of the slag itself, which can be influenced by its chemical composition (e.g., CaO/Al₂O₃ ratio), plays a significant role in the rate of stratlingite formation and the resulting mechanical properties of the blended cement. mdpi.com

AdditionPrimary RoleEffect on Hydration ProductsImpact on Properties
SpinelEnhances high-temperature performanceHydration follows nucleation/growth and diffusion model. researchgate.netImproves durability and impermeability. zkg.de
Blast Furnace Slag (GGBS)Inhibits conversion reactionPromotes the formation of stratlingite (C₂ASH₈) instead of hydrogarnet (C₃AH₆). frontiersin.orgfrontiersin.orgImproves long-term strength and reduces permeability by creating a denser microstructure. frontiersin.orgzjyywjy.com.cn

Hydration Reactions in Specific Environmental Conditions (e.g., alkali metal salt solutions, carbon dioxide atmospheres)

The surrounding environment can profoundly affect the hydration of calcium aluminates, altering reaction pathways and the stability of the resulting hydrates.

Alkali Metal Salt Solutions: The presence of alkali metal salts in the hydrating solution can strongly affect the hydration kinetics of calcium aluminates. akjournals.comresearchgate.net The specific nature of the effect depends on the cation and anion present. researchgate.neticevirtuallibrary.com For example, studies on the hydration of calcium aluminates in dilute sodium carbonate (Na₂CO₃) solutions show that the reaction products are different from those formed in plain water. akjournals.com Instead of the typical this compound hydrates, the products formed are calcium carbonate and this compound carbonate hydrate. akjournals.com The decomposition of trithis compound in a Na₂CO₃ solution proceeds more slowly than in water. akjournals.com Other salts, such as sodium sulfate (Na₂SO₄), can hasten hydration and increase the amount of ettringite formed. nih.gov However, an excess of sulfate ions can lead to the post-hardening formation of gypsum and ettringite, potentially causing cracking. nih.gov

Carbon Dioxide Atmospheres: this compound cement paste is known to react with atmospheric carbon dioxide in a process called carbonation. mdpi.com This reaction causes significant chemical and mechanical changes in the cement paste. mdpi.com The hydration products of this compound react with CO₂ to form calcium carbonate and alumina gel or aluminum hydroxide. chalmers.sefrontiersin.org While this can lead to the degradation of certain phases like ettringite, the carbonation process can also be harnessed to improve material properties. mdpi.commdpi.com The formation of calcium carbonate within the pore structure can lead to a densification of the microstructure, which may reduce porosity and enhance compressive strength, particularly in the early stages. mdpi.comresearchgate.net However, extensive carbonation can also lead to a decrease in strength over the long term. mdpi.com The specific outcomes depend on factors like the humidity, CO₂ concentration, and the initial phase composition of the hydrated cement. mdpi.com

Environmental ConditionEffect on Hydration/PasteResulting Products/ChangesImpact on Properties
Alkali Metal Salt Solutions (e.g., Na₂CO₃)Alters reaction pathways and kinetics. akjournals.comFormation of calcium carbonate and this compound carbonate hydrates. akjournals.comCan slow the decomposition of anhydrous phases compared to water. akjournals.com
Carbon Dioxide (CO₂) AtmosphereCauses carbonation of hydrate phases. mdpi.comForms calcium carbonate and alumina gel/aluminum hydroxide. chalmers.sefrontiersin.orgCan initially increase strength and density, but may lead to long-term degradation. mdpi.commdpi.com

Microstructural Evolution and Crystallography of Calcium Aluminate Systems

Crystallographic Characterization of Anhydrous Calcium Aluminate Phases

The anhydrous phases of this compound, which are the primary components of this compound cements before hydration, exist in several crystallographic forms. These phases are distinguished by the molar ratio of calcium oxide (CaO) to aluminum oxide (Al2O3). The principal stable phases formed at atmospheric pressure include Monothis compound (CA), Monocalcium dialuminate (CA2), Trithis compound (C3A), Dodecacalcium hepta-aluminate (C12A7), and Calcium hexaaluminate (CA6). wikipedia.orgazom.com

Monothis compound (CA), the main hydraulic mineral in many this compound cements, has a monoclinic crystal structure that is pseudo-hexagonal. azom.com Its structure is comparable to that of β-tridymite, featuring a three-dimensional framework of corner-sharing AlO4 tetrahedra. azom.com The presence of the large Ca2+ ion distorts this network. azom.com Calcium dialuminate (CA2), also known as grossite, is characterized by a monoclinic structure with a framework of AlO4 tetrahedra. azom.com

Calcium hexaaluminate (CA6), or hibonite, possesses a hexagonal crystal structure with the space group P63/mmc. wikipedia.orgurfu.ru Its structure is composed of layered spinel blocks. urfu.ru Dodecacalcium hepta-aluminate (C12A7), or mayenite, has a cubic crystal structure. azom.com Trithis compound (C3A) in its pure form is cubic, but its structure can be modified by incorporating other oxides. mdpi.com For instance, doping with sodium oxide (Na2O) can transform the cubic lattice into less symmetric orthorhombic or monoclinic structures. mdpi.com

Compound NameAbbreviationFormulaCrystal SystemSpace GroupDensity (Dx) (g/cm³)
Monothis compoundCACaO·Al₂O₃MonoclinicP2₁/n2.945
Monocalcium dialuminateCA₂CaO·2Al₂O₃MonoclinicC2/c2.920
Trithis compound (pure)C₃A3CaO·Al₂O₃Cubic--
Dodecacalcium hepta-aluminateC₁₂A₇12CaO·7Al₂O₃CubicI4̅3d-
Calcium hexaaluminateCA₆CaO·6Al₂O₃HexagonalP6₃/mmc-

Microstructural Development during this compound Synthesis and Sintering

The synthesis and sintering processes are fundamental in defining the initial microstructure of this compound materials, including particle size, distribution, and porosity.

Controlling the dispersion of particles and preventing their agglomeration during synthesis is key to achieving a homogeneous microstructure. Synthesis techniques like the sol-gel method can be employed to produce nano-sized this compound phases. elsevier.es However, initial products can appear as non-isolated, aggregated particles resembling a gelatinous substance. elsevier.es To counteract this, surfactants can be used in modified sol-gel processes. mdpi.com The surfactants form micelles that encapsulate the calcium species, which helps to maintain well-dispersed particles and restricts their growth, agglomeration, and precipitation. mdpi.com Another approach involves the use of dispersing agents to de-agglomerate fine particles in a castable matrix, which functions through principles of electrostatic, steric, or electrosteric repulsion to ensure particles remain separate. ireng.org Aerogel methods have also been successfully used to prepare highly dispersed mayenite, resulting in materials composed of amorphous platelets with dimensions in the range of 10-20 nm. researchgate.net

Calcination and sintering temperatures play a crucial role in the growth of crystallites. Research on nanocrystalline mayenite powders has shown that the average crystallite size increases significantly with the calcination temperature. mdpi.com This growth is a thermodynamically driven process that reduces the Gibbs free energy of the system by decreasing the surface-to-volume ratio. mdpi.com The kinetics of this growth can be divided into distinct stages: at lower temperatures (e.g., 470°C), crystallite growth is slow; at intermediate temperatures (e.g., 760°C), there is an increase in both primary crystallite size and the degree of agglomeration; at higher temperatures (e.g., 960°C), melting and sintering of particles occur. mdpi.com

Kinetic studies on the transformation from an amorphous precursor to crystalline this compound have determined a growth kinetic exponent of n = 1.68 and an activation energy for crystallite growth of 118 kJ/mol at the initial stages of crystallization in the temperature range of 700 to 850°C. researchgate.net

Calcination Temperature (°C)Average Crystallite Size (DXRD) (nm)BET Surface Area (m²/g)
47011.371.18
56015.254.21
66018.439.43
76023.725.12
86029.515.31
96035.110.34

Effect of Calcination Temperature on Mayenite Crystallite Size and Surface Area. mdpi.com

The formation of a porous structure within this compound ceramics can be controlled during processing to tailor the material for specific applications. One method involves using a pore-forming agent, such as aluminum sulfate (B86663), which acts as a blowing agent during heat treatment. researchgate.net At elevated temperatures, it decomposes, releasing gases that create pores within the ceramic body, achieving porosities between 34.43% and 59.24%. researchgate.net Interestingly, additives like calcium carbonate can simultaneously enhance both the porosity and the strength of the resulting material. researchgate.net It is also possible to fabricate porous this compound nanocomposites without a dedicated pore generator. rsc.org This can result in a unique three-dimensional nanosieve structure with interconnected nanopores ranging from 200–500 nm in size and total porosity between 19% and 40%. rsc.org

Microstructural Evolution during this compound Hydration and Hardening

When mixed with water, anhydrous calcium aluminates undergo hydration, leading to the formation of a hardened microstructure composed of various this compound hydrates.

The hydration of this compound cement is an exothermic process that leads to the precipitation of a mixture of hydrate phases, which are responsible for hardening and strength development. elsevier.es Initially, metastable hexagonal hydrates, primarily CAH10 and C2AH8, are formed. iccc-online.orgresearchgate.net Over time and depending on temperature, these phases convert into the stable cubic hydrate, C3AH6 (hydrogarnet), and gibbsite (AH3). iccc-online.orgresearchgate.net

This "conversion" process is a critical factor in the microstructural evolution and performance of the material. iccc-online.org The transformation is accompanied by an increase in porosity because the stable hydrate phases have a higher density and occupy less volume than the metastable phases from which they form. iccc-online.orgresearchgate.net This resulting increase in pore space leads to a reduction in mechanical strength and an increase in permeability. iccc-online.orgresearchgate.net The development of large pores can create a weak texture in the hardened material. elsevier.es For example, the higher porosity observed in hydrated monothis compound (CA) compared to trithis compound (C3A) has been linked to lower compressive strength. elsevier.es

Evolution of Crystallite Size and Lattice Strain in Hydrating Phases

The hydration of this compound phases involves the formation of new crystalline solids, the nature of which evolves over time and with varying environmental conditions. Key microstructural parameters that define these hydrating phases are crystallite size and lattice strain. These parameters are crucial as they influence the material's macroscopic properties. Techniques such as X-ray diffraction (XRD) are instrumental in characterizing these features. cimsa.com.tr The broadening of XRD peaks is analyzed to separate the effects of crystallite size and lattice strain, often using methods like the Williamson-Hall plot. irjet.net

During the hydration process, structural changes such as a decrease in crystallite size and an accumulation of microstrain occur in the deformed powder particles. irjet.net The peak broadening observed in XRD patterns is attributed to the formation of nanocrystalline materials and lattice distortions. Generally, rapid precipitation of hydrate phases, often induced by elevated temperatures, can lead to a decrease in crystallite size. For instance, studies on cement systems have shown that the full width at half maximum (FWHM) of hydrate peaks increases at higher temperatures, indicating that the crystallite size decreases due to faster formation and precipitation of the hydrates. mdpi.com Conversely, slower, more controlled hydration at lower temperatures may allow for the growth of larger, more well-ordered crystals.

Lattice strain refers to the distortion of the crystal lattice, which can be caused by defects, dislocations, or compositional variations within the crystallites. During the initial, often rapid, stages of hydration, the newly formed hydrates can exhibit significant lattice strain due to the fast rate of crystallization and incorporation of ions into the structure. As the hydration process continues and the system moves towards equilibrium, this strain may be reduced through crystal ripening and perfection processes.

Table 1: Influence of Hydration Conditions on Crystallite Properties
Hydration ConditionEffect on Reaction RateResulting Crystallite SizeResulting Lattice Strain
Low Temperature (&lt;20°C)Slower PrecipitationLarger / More OrderedLower
Elevated Temperature (&gt;40°C)Faster PrecipitationSmaller / Less OrderedHigher
Presence of AcceleratorsAccelerated Dissolution/PrecipitationGenerally SmallerInitially Higher
Extended Curing TimeCrystal Ripening / ReorganizationIncrease / PerfectionLower / Annealing of Defects

Characterization of Interfacial Phenomena (e.g., polymer-monothis compound interfaces)

Advanced analytical techniques are employed to probe the microstructure and microchemistry of this zone. researchgate.net Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to visualize the interface, while high-resolution electron microscopy (HREM) provides details at the nanoscale. researchgate.net These imaging techniques show a distinct "interphase" region, typically 100-500 nm thick, between the unreacted cement grains and the bulk polymer matrix. harvard.edu This interphase consists of an amorphous polymer matrix that contains a fine dispersion of very small crystallites, typically 5-8 nm in size. harvard.edu

Microchemical analysis using energy dispersive spectrometry (EDS) and parallel electron energy loss spectrometry (PEELS) provides insight into the elemental composition of the interphase. researchgate.net These analyses have shown that the fine crystallites within the interphase are a metastable hydration product, dithis compound octahydrate (C2AH8). researchgate.net Crucially, PEELS analysis reveals the presence of carbon within this interphase, suggesting that the C2AH8 is stabilized by the intercalation of polymeric chains into its structure. researchgate.net This analysis also indicates that the polymer phase preferentially cross-links with aluminum, forming chemical bonds that integrate the organic and inorganic components. researchgate.net This complex interfacial zone is responsible for the unique mechanical properties of MDF cements. harvard.edu

Table 2: Characteristics of the Polymer-Monothis compound Interfacial Zone
CharacteristicDescriptionAnalytical Technique(s)
General StructureA distinct "interphase" region between bulk polymer and unreacted cement grains. harvard.eduTEM, SEM researchgate.net
ThicknessVariable, typically in the range of 100-500 nm. harvard.eduTEM harvard.edu
CompositionAmorphous polymer matrix containing finely dispersed nanocrystallites. harvard.eduresearchgate.netHREM, PEELS researchgate.net
Crystalline PhaseMetastable dithis compound octahydrate (C2AH8). researchgate.netHREM, PEELS researchgate.net
Crystallite SizeApproximately 5-8 nm. harvard.eduHREM harvard.edu
Chemical BondingEvidence of polymer chain intercalation in the hydrate structure and cross-linking with aluminum. researchgate.netPEELS researchgate.net

Microstructural Changes Associated with Hydrate Conversion

The hydration of this compound cement is highly dependent on temperature, leading to the formation of different hydrate phases. ijcce.ac.ir At lower temperatures (below 20°C), the primary crystalline hydrate is the metastable this compound decahydrate (CAH10). ijcce.ac.irresearchgate.net In a slightly warmer range, dithis compound octahydrate (C2AH8) tends to form. ijcce.ac.ir Both CAH10 and C2AH8 are thermodynamically metastable and, over time and/or with increased temperature, will transform into the stable cubic phase, trithis compound hexahydrate (C3AH6), along with gibbsite (aluminum hydroxide, AH3). ijcce.ac.irresearchgate.net This process is known as "conversion."

This conversion is accompanied by significant microstructural changes. The metastable hydrates, CAH10 and C2AH8, typically form as hexagonal or plate-like crystals. ijcce.ac.irresearchgate.net In contrast, the stable C3AH6 phase precipitates as cubic or rounded, often granular, crystals. researchgate.net The transformation involves the dissolution of the metastable hexagonal phases and the subsequent precipitation and growth of the stable cubic phase and gibbsite. researchgate.net

A critical consequence of this conversion is a change in the volume and porosity of the material. sciopen.com The stable hydrates (C3AH6 and AH3) are denser than the metastable hydrates they replace. sciopen.com This means that the solid volume decreases during conversion, leading to a substantial increase in the porosity of the cement paste. nih.gov This increase in porosity creates a more permeable and weaker microstructure, which is responsible for the reduction in strength associated with the conversion process. Scanning electron microscopy (SEM) is a key tool for observing these morphological changes, clearly distinguishing between the plate-like structures of the initial hydrates and the cubic or granular nature of the converted products. ijcce.ac.irresearchgate.net

Table 3: Microstructural Properties of this compound Hydrates
Hydrate PhaseChemical FormulaStabilityCrystal MorphologyRelative DensityImpact on Porosity
This compound DecahydrateCAH10MetastableHexagonal platelets ijcce.ac.irLowerInitial lower porosity
Dithis compound OctahydrateC2AH8MetastableHexagonal platelets ijcce.ac.irLowerInitial lower porosity
Trithis compound HexahydrateC3AH6StableCubic, granular researchgate.netHigherIncreases porosity upon conversion nih.gov
Gibbsite (Aluminum Hydroxide)AH3StableCrystalline or gel-likeHigherIncreases porosity upon conversion

Theoretical and Computational Studies of Calcium Aluminate Systems

Thermodynamic Simulations of Phase Stability and Hydration Equilibria

Thermodynamic modeling is a powerful tool for predicting the stable phase assemblages in calcium aluminate systems under various conditions. By minimizing the Gibbs free energy of the system, these simulations can forecast the long-term composition of hydrated this compound cements. iaea.org Geochemical speciation codes, such as GEMS-PSI and PhreeqC, are often employed for these calculations, utilizing specific thermodynamic databases like CEMDATA. mdpi.comnih.gov

These simulations are crucial for understanding the hydration of complex blends, such as those containing calcium sulfate (B86663) or other mineral additions. mdpi.com For instance, thermodynamic calculations can determine the stable hydrate assemblages in systems containing ye'elimite, calcium sulfate, and belite, providing ternary diagrams that are directly applicable to assessing the long-term composition of these cements. iaea.org The models can account for variables like the water-to-solid ratio and temperature to predict the formation of various hydrate phases. mdpi.com

Research has shown that thermodynamic modeling can accurately simulate the phase assemblages of hydrates and anhydrates based on the chemical composition of the cement. zkg.de These models have been validated by comparing the predicted phase compositions with experimental data obtained from techniques like X-ray diffraction (XRD) and thermogravimetry. mdpi.com The influence of alkali ions on the solubility curves of hydration products can also be incorporated into these models, leading to a more accurate representation of real-world systems. nih.gov

Modeling Tool/Database Application in this compound Systems Key Findings
GEMS-PSI Calculation of thermodynamic equilibria in calcium sulfoaluminate cements. mdpi.comPredicts stable hydrate assemblages based on cement composition. mdpi.com
PhreeqC Thermodynamic modeling of the hydration of monothis compound with calcite. nih.govProvides insight into the influence of alkali ions on the solubility of hydrate phases. nih.gov
CEMDATA A thermodynamic database used with modeling tools for cementitious materials.Successfully used for various cements, including this compound and calcium sulfoaluminate.

Kinetic Modeling of this compound Formation and Hydration Reactions

Kinetic modeling focuses on the rates and mechanisms of the reactions involved in the formation and hydration of calcium aluminates. The formation of this compound phases from raw materials at high temperatures is a complex process involving several transformations. In-situ studies have observed the decomposition of precursors like calcium carbonate to calcium oxide, followed by the formation of various this compound phases such as C3A, CA, and C12A7 at specific temperature ranges. mdpi.com The reaction rates and the sequence of phase formation are influenced by factors like particle size and atmospheric conditions. mdpi.com

The hydration of this compound cement is also a multi-stage process that can be described by kinetic models. These models often consider three basic processes: nucleation and crystal growth, interactions at phase boundaries, and diffusion. zkg.de The hydration kinetics of different this compound phases vary significantly; for example, monothis compound (CA) exhibits much faster hydration kinetics than grossite (CA2). almatis.com

Kinetic Process Description Influencing Factors
Formation Solid-state reactions at high temperatures to form anhydrous this compound phases. mdpi.comTemperature, time, particle size of reactants, and atmospheric conditions. mdpi.com
Hydration Reaction of anhydrous calcium aluminates with water to form hydrate products.Temperature, water-to-cement ratio, presence of admixtures, and the specific this compound phases present. almatis.comresearchgate.net
Nucleation and Growth The initial formation and subsequent growth of hydrate crystals from solution. zkg.deSupersaturation of the solution, presence of nucleation sites.
Diffusion The transport of ions through the pore solution and developing hydrate layers. zkg.dePorosity and tortuosity of the hydrated matrix.

Data-Driven Approaches for Predicting this compound Behavior and Properties

In recent years, data-driven approaches, particularly machine learning (ML), have emerged as powerful tools for predicting the behavior and properties of this compound systems. mdpi.comnih.gov These methods can uncover complex, non-linear relationships between the composition of the cement, curing conditions, and its performance characteristics, such as compressive strength and porosity. mdpi.com

Machine learning models, such as XGBoost and random forests, are trained on large datasets of experimental results to learn the correlations between various input parameters and the resulting material properties. mdpi.comnih.gov The input parameters can include the chemical composition of the cement, the water-to-cement ratio, the content of any admixtures, and the age of the sample. mdpi.com These models can then be used to predict the compressive strength, porosity, and even the evolution of hydration products with a high degree of accuracy. mdpi.comnih.gov

One of the key advantages of data-driven approaches is their ability to evaluate the influence of different input parameters on the properties of the this compound cement. mdpi.com This information can be used to develop analytical models that provide a more straightforward way to predict performance. mdpi.com For example, after identifying the most influential factors through a machine learning model, a closed-form analytical model can be developed to accurately predict compressive strength and porosity. mdpi.comnih.gov These predictive capabilities are valuable for the design and optimization of this compound cement-based materials for specific applications. mdpi.com

Machine Learning Model Predicted Properties Input Parameters
XGBoost Compressive strength, porosity, hydration products. mdpi.comnih.govMixture design (e.g., water content, Li2CO3 content), age. mdpi.comnih.gov
Random Forests Compressive strength. researchgate.netAl2O3 content, CaO content, silica fume content, water-cement ratio, relative humidity, curing temperature, low-temperature treatment time. researchgate.net
Support Vector Regression Compressive strength. researchgate.netAl2O3 content, CaO content, silica fume content, water-cement ratio, relative humidity, curing temperature, low-temperature treatment time. researchgate.net
Gradient Boosting Compressive strength. researchgate.netAl2O3 content, CaO content, silica fume content, water-cement ratio, relative humidity, curing temperature, low-temperature treatment time. researchgate.net

Future Research Trajectories and Academic Challenges in Calcium Aluminate Science

Identification of Unresolved Questions and Knowledge Gaps in Calcium Aluminate Chemistry and Materials Science

A primary area of ongoing investigation revolves around the complex hydration and phase conversion mechanisms of this compound cements (CACs). The transformation of metastable hexagonal this compound hydrates (CAH10 and C2AH8) to the stable cubic phase (C3AH6) is a critical phenomenon that can lead to increased porosity and a reduction in strength. emerald.comyoutube.com While the general pathway of this conversion is known, a detailed, mechanistic understanding at the molecular level remains elusive. Key unresolved questions include:

Thermodynamics and Kinetics: Precise thermodynamic data for all this compound hydrate phases and their solid solutions are still incomplete. cas.czmdpi.com A deeper understanding of the kinetic barriers and nucleation mechanisms governing the conversion process is necessary to predict and control the long-term stability of CAC-based materials. mdpi.com

Influence of Curing Conditions: The interplay between temperature, humidity, and the presence of admixtures on the hydration kinetics and phase assemblage is not fully understood. upc.edu For instance, the conversion of hydrates is closely related to temperature, and self-heating in large samples can initiate this transformation. researchgate.net

The following table summarizes some of the key knowledge gaps in this compound chemistry and materials science:

Research AreaUnresolved Questions and Knowledge Gaps
Hydration Thermodynamics Incomplete thermodynamic data for all hydrate phases. Lack of a comprehensive model to predict phase stability under various conditions.
Hydration Kinetics Incomplete understanding of the nucleation and growth mechanisms of different hydrate phases. The precise influence of various ions on accelerating or retarding hydration is not fully mapped. almatis.com
Phase Conversion The molecular-level mechanism of the conversion from metastable to stable hydrates is not fully elucidated. upc.eduresearchgate.net Predicting the onset and rate of conversion under real-world conditions remains a challenge. emerald.com
Role of Amorphous Phases The structure, reactivity, and long-term evolution of amorphous aluminum hydroxide gels are not well understood. The interaction between amorphous and crystalline phases needs further study.

Strategies for Optimization of Material Composition and Processing to Achieve Tailored Academic Properties

A significant focus of current research is the development of strategies to optimize the composition and processing of calcium aluminates to achieve specific, tailored properties for academic and industrial applications. This involves a multi-faceted approach that includes the use of additives, control of particle size distribution, and innovative processing techniques.

Mineral admixtures and chemical additives play a crucial role in modifying the properties of this compound cements. For instance, the addition of silica fume can improve the hydration of CAC, while nano-silica has been shown to accelerate the hydration process. researchgate.net The incorporation of supplementary cementitious materials (SCMs) like fly ash and slag can lead to the formation of additional stable hydrates, potentially offsetting the negative effects of conversion. emerald.com

The table below illustrates the effect of various additives on the properties of this compound materials:

AdditiveEffect on Properties
Silica Fume Improves hydration and can mitigate strength loss due to conversion.
Nano-silica Accelerates the hydration process and can influence the type of hydrates formed. researchgate.net
Fly Ash/Slag Can form additional stable hydrates, enhancing long-term durability. emerald.com
Lithium Salts Act as accelerators for the hydration of CAC. almatis.com
Tartaric Acid Can act as a retarder for CAC hydration. almatis.com

Processing parameters also have a profound impact on the final properties of this compound materials. The particle size distribution of the cement, the water-to-cement ratio, and the curing temperature all influence the rate of hydration, the development of microstructure, and the ultimate strength and durability of the material. researchgate.net

Advancements in Sustainable and Environmentally Benign this compound Material Development

The cement industry is a significant contributor to global CO2 emissions, prompting a concerted effort to develop more sustainable and environmentally friendly cementitious materials. This compound cements are considered "eco-cements" due to their lower carbon footprint during production compared to Portland cement. cas.czmdpi.com This is primarily because they require lower manufacturing temperatures and utilize raw materials with lower embodied CO2. cas.cz

A key strategy for enhancing the sustainability of this compound production is the utilization of industrial by-products as raw materials. Research has shown that materials such as steelmaking slag can be used as a source of CaO, effectively replacing limestone and eliminating the associated CO2 emissions from decarbonation. cas.cz The use of bauxite (B576324), the primary raw material for alumina (B75360), can also be partially or fully replaced by industrial wastes rich in aluminum.

Future research in this area will likely focus on:

Expanding the range of industrial by-products that can be effectively utilized in CAC production.

Optimizing the synthesis processes to further reduce energy consumption and CO2 emissions.

Conducting comprehensive life cycle assessments (LCAs) to quantify the environmental benefits of these novel CAC formulations. cas.cz

Exploration of Novel this compound Applications and Functional Materials

While calcium aluminates have well-established applications in refractory and construction industries, ongoing research is exploring their potential in a range of novel and high-performance applications. The unique properties of calcium aluminates, such as their biocompatibility and ability to immobilize hazardous materials, make them attractive candidates for advanced functional materials.

One of the most promising new frontiers is in the biomedical field. Calcium aluminates are being investigated for use in dental applications and as bone graft materials due to their biocompatibility and ability to form apatite-like structures in physiological environments. acs.org Their fast-setting properties and mechanical strength are also advantageous for these applications.

In the environmental sector, calcium aluminates are being explored for their potential in wastewater treatment and the immobilization of heavy metals and other pollutants. The ability of this compound hydrates to incorporate various ions into their structure makes them effective for waste stabilization. acs.org

The following table highlights some of the novel applications being explored for this compound-based materials:

Application AreaSpecific UseKey Properties Leveraged
Biomedical Dental cements, bone graft substitutes, drug delivery systems. acs.orgBiocompatibility, bioactivity, rapid setting, mechanical strength.
Environmental Wastewater treatment, immobilization of heavy metals and radioactive waste. acs.orgHigh surface area, ion exchange capacity, chemical stability.
Catalysis Catalyst supports for various chemical reactions.High thermal stability, controlled porosity.

Integration of Advanced Characterization Techniques and Computational Methods for Comprehensive Understanding

A deeper and more fundamental understanding of this compound systems necessitates the integration of advanced characterization techniques and sophisticated computational modeling. These tools allow researchers to probe the structure, reactivity, and performance of these materials at multiple length and time scales.

Advanced Characterization Techniques:

In-situ X-ray Diffraction (XRD): This technique allows for the real-time monitoring of phase evolution during hydration, providing crucial kinetic data. mdpi.comiccc-online.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for characterizing the local atomic environments in both anhydrous and hydrated this compound phases, including amorphous components.

Raman Spectroscopy: This technique provides complementary information on the vibrational modes of different phases, aiding in their identification and characterization.

Computational Methods:

Thermodynamic Modeling: Geochemical speciation codes are being used to predict the stable hydrate assemblages in complex this compound systems, guiding the design of new binder compositions.

Molecular Dynamics (MD) Simulations: MD simulations provide atomistic-level insights into the structure of this compound glasses and melts, as well as the dynamics of hydration processes.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and bonding in this compound phases, helping to explain their reactivity and properties.

The synergy between these advanced experimental and computational approaches is essential for building a comprehensive, multi-scale understanding of this compound science. This integrated approach will be instrumental in overcoming the existing knowledge gaps and driving the rational design of new and improved this compound materials for a wide range of future applications.

Q & A

Q. What are the primary synthesis methods for calcium aluminate (CA) phases, and how do their outcomes differ?

Calcium aluminates are synthesized via solid-state reactions, sol-gel processes, or ethanol thermal decomposition. Traditional solid-state methods involve high-temperature (>1400°C) calcination of CaO and Al₂O₃, often yielding irregular particle morphology and low surface areas (<1.0 m²/g) due to sintering . In contrast, sol-gel and ethanol thermal decomposition (at <900°C) produce finer particles (e.g., 40–60 wt.% CaO compositions yield CaAl₂O₄, CaAl₄O₇, or Ca₃Al₂O₆ phases) with higher specific surface areas (up to 15–20 m²/g) and improved sinterability . Ethanol-based methods also reduce phase impurities by controlling cation concentration and precursor stoichiometry .

Q. How are this compound phases characterized experimentally?

X-ray diffraction (XRD) identifies crystalline phases (e.g., CaAl₂O₄ vs. Ca₃Al₂O₆), while thermogravimetric analysis (TGA) tracks hydration kinetics by mass loss during water binding . Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) analyze morphology and elemental composition, critical for assessing phase purity in biomedical applications . Specific surface area is measured via BET analysis, which correlates with reactivity in cementitious systems .

Q. What are the key hydration mechanisms of this compound cements (CACs)?

CAC hydration involves sequential phase transformations: initial formation of metastable CAH₁₀ (CaAl₂O₄·10H₂O) and C₂AH₈, which later convert to stable C₃AH₆ (hydrogarnet) and AH₃ (aluminum hydroxide). This conversion reduces mechanical strength over time, a process monitored via isothermal calorimetry to quantify heat release during hydration . Environmental factors (temperature, humidity) accelerate conversion, necessitating controlled curing conditions .

Advanced Research Questions

Q. How can phase discrepancies in CA synthesis be resolved under varying CaO/Al₂O₃ ratios?

Phase composition is highly sensitive to CaO content. For example, 40 wt.% CaO yields CaAl₂O₄ and CaAl₄O₇, while 60 wt.% CaO promotes Ca₃Al₂O₆ and Ca₁₂Al₁₄O₃₃, with residual free CaO . Contradictions in phase formation (e.g., unexpected CaO mesophases) are addressed by refining synthesis parameters: reducing cation concentration in ethanol-based methods lowers particle size (<1 µm) and improves homogeneity . Orthogonal experimental designs (e.g., varying CaO, Al₂O₃, SiO₂, MgO levels) optimize flux melting properties in metallurgical applications .

Q. What methodologies enhance the bioactivity of CA phases for biomedical applications?

Bioactivity is assessed by immersing CA phases (e.g., CA, CA₂) in simulated body fluid (SBF). CA₂ (CaAl₄O₇) forms hydroxyapatite (HA) layers in Rigo’s SBF (pH ~7.8), confirmed via SEM/EDX, while CA (CaAl₂O₄) shows minimal HA deposition. Adjusting SBF pH (>8.5) and ionic composition (Mg²⁺, HCO₃⁻) mimics physiological conditions, enabling HA nucleation . Surface modification (e.g., coatings with CaS auxiliary electrodes) further enhances biocompatibility .

Q. How do molecular dynamics (MD) simulations improve understanding of CA surface properties?

MD simulations (using force fields compatible with CHARMM/AMBER) model CA surface interactions at atomic resolution. For example, trithis compound (C₃A) cleavage requires ~1300 mJ/m² energy, while superficial hydration forms amorphous Ca(OH)₂ layers, reducing agglomeration energy from 850 to 500 mJ/m² . Simulations also predict organic additive effects (e.g., alcohols reduce agglomeration to 30–100 mJ/m² via calcium complexation), guiding cement formulation .

Q. What experimental strategies mitigate aging in ternary CAC systems?

Aging in CAC-based blends (e.g., leveling screeds) arises from moisture/temperature exposure, causing mottling and strength loss. Controlled experiments use cellulose ethers and accelerators/retarders to optimize setting times. For example, ternary systems with Region 3 CAC (high Al₂O₃) show reduced aging when stored at <30°C and 50% relative humidity, validated via compressive strength tests and SEM surface analysis .

Methodological Tables

Table 1. Phase Composition vs. Synthesis Parameters in Ethanol Thermal Decomposition

CaO (wt.%)Major PhasesParticle Size (µm)Surface Area (m²/g)
40CaAl₂O₄, CaAl₄O₇0.8–1.215–20
60Ca₃Al₂O₆, Ca₁₂Al₁₄O₃₃, CaO1.5–2.05–10

Table 2. Key Analytical Techniques for CAC Hydration

TechniqueApplicationExample Outcome
Isothermal CalorimetryTracks hydration heat flowIdentifies CAH₁₀ → C₃AH₆ conversion peak
XRDDetects crystalline hydrate phasesConfirms AH₃ formation after 28 days
TGA-MSQuantifies bound water and CO₂ evolutionMeasures CAH₁₀ dehydration at 100–200°C

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